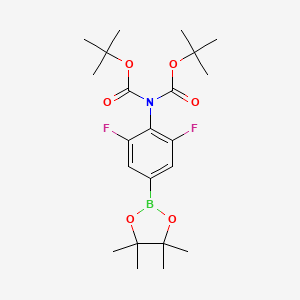
tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate
描述
Tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate is a useful research compound. Its molecular formula is C22H32BF2NO6 and its molecular weight is 455.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is likely that the compound interacts with its targets through the boron atom in the dioxaborolane group, which is known to form reversible covalent bonds with biological targets . The presence of the difluorophenyl group may also contribute to the compound’s interactions with its targets .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure. The exact pathways and their downstream effects are currently unknown and require further investigation .
Pharmacokinetics
The presence of the tert-butyl group and the dioxaborolane group may influence its absorption, distribution, metabolism, and excretion . The compound’s bioavailability may be affected by these factors .
Result of Action
Given the complexity of the molecule, it is likely to have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生物活性
tert-Butyl (2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biscarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is with a molecular weight of 455.30 g/mol. The compound features a dioxaborolane moiety which is known for its role in various biological activities.
Research suggests that compounds containing boron atoms often exhibit unique interactions with biological targets. The dioxaborolane structure may enhance the compound's ability to inhibit certain enzymes or pathways involved in disease processes. For instance, boron-containing compounds have been studied for their roles in cancer therapy and neuroprotection.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the metabolism of neurotransmitters and the formation of amyloid plaques in Alzheimer's disease. The inhibition of these enzymes by similar compounds suggests that this compound may offer protective effects against neurodegeneration .
In Vivo Studies
In vivo models have shown that related compounds can reduce oxidative stress and inflammation in neurodegenerative conditions. For example, studies indicated that treatment with these compounds led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models subjected to scopolamine-induced cognitive impairment . This suggests potential neuroprotective effects that warrant further exploration.
Case Studies
- Alzheimer’s Disease Models : In a study examining the effects of boron-containing compounds on Alzheimer's models, it was found that these compounds could significantly reduce amyloid plaque formation and improve cognitive function in treated animals . The specific mechanisms involved further elucidate the importance of the boron atom in modulating biological activity.
- Oxidative Stress Reduction : Another study highlighted the ability of related dioxaborolane compounds to lower malondialdehyde (MDA) levels—a marker of oxidative stress—in brain tissues following neurotoxic exposure. The reduction was statistically significant compared to control groups treated with known neuroprotective agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.30 g/mol |
| Bioactivity | Enzyme inhibition (acetylcholinesterase, β-secretase) |
| Therapeutic Potential | Neuroprotection in Alzheimer’s disease |
属性
IUPAC Name |
tert-butyl N-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BF2NO6/c1-19(2,3)29-17(27)26(18(28)30-20(4,5)6)16-14(24)11-13(12-15(16)25)23-31-21(7,8)22(9,10)32-23/h11-12H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVYFUVTOEGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BF2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















